molecular formula C26H23BrN2O4 B295569 4-{5-Bromo-2-[3-(4-methylphenoxy)propoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione

4-{5-Bromo-2-[3-(4-methylphenoxy)propoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione

Cat. No.: B295569
M. Wt: 507.4 g/mol
InChI Key: BCMDOCDXSOVGHT-HAVVHWLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{5-Bromo-2-[3-(4-methylphenoxy)propoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-{5-Bromo-2-[3-(4-methylphenoxy)propoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione is not fully understood. However, studies have suggested that the compound may exert its anticancer effects by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle.
Biochemical and Physiological Effects:
Studies have shown that the compound has various biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis, and the disruption of the cell cycle. Additionally, the compound has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-{5-Bromo-2-[3-(4-methylphenoxy)propoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione in lab experiments is its potential as an anticancer agent. Additionally, the compound has been shown to have unique properties that make it useful in materials science and catalysis. However, one of the limitations of using the compound in lab experiments is its limited availability and high cost.

Future Directions

There are several potential future directions for research on 4-{5-Bromo-2-[3-(4-methylphenoxy)propoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione. One area of research could focus on the development of more efficient synthesis methods to increase the availability and reduce the cost of the compound. Additionally, further studies could be conducted to better understand the mechanism of action of the compound and its potential use as an anticancer agent. Finally, research could be conducted to explore the potential applications of the compound in other fields, such as materials science and catalysis.
Conclusion:
In conclusion, this compound is a synthetic compound with potential applications in various fields. The compound has been studied for its potential use as an anticancer agent, as well as its unique properties in materials science and catalysis. While there are limitations to using the compound in lab experiments, there are also several potential future directions for research on the compound.

Synthesis Methods

The synthesis of 4-{5-Bromo-2-[3-(4-methylphenoxy)propoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione involves the reaction of 5-bromo-2-(3-(4-methylphenoxy)propoxy)benzaldehyde with 1-phenyl-3,5-pyrazolidinedione in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of the desired product.

Scientific Research Applications

The compound has shown potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, the compound has been studied for its potential use as an anticancer agent due to its ability to inhibit the growth of cancer cells. In materials science, the compound has been used as a building block for the synthesis of novel materials with unique properties. In catalysis, the compound has been studied for its potential use as a catalyst in various chemical reactions.

Properties

Molecular Formula

C26H23BrN2O4

Molecular Weight

507.4 g/mol

IUPAC Name

(4E)-4-[[5-bromo-2-[3-(4-methylphenoxy)propoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione

InChI

InChI=1S/C26H23BrN2O4/c1-18-8-11-22(12-9-18)32-14-5-15-33-24-13-10-20(27)16-19(24)17-23-25(30)28-29(26(23)31)21-6-3-2-4-7-21/h2-4,6-13,16-17H,5,14-15H2,1H3,(H,28,30)/b23-17+

InChI Key

BCMDOCDXSOVGHT-HAVVHWLPSA-N

Isomeric SMILES

CC1=CC=C(C=C1)OCCCOC2=C(C=C(C=C2)Br)/C=C/3\C(=O)NN(C3=O)C4=CC=CC=C4

SMILES

CC1=CC=C(C=C1)OCCCOC2=C(C=C(C=C2)Br)C=C3C(=O)NN(C3=O)C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)OCCCOC2=C(C=C(C=C2)Br)C=C3C(=O)NN(C3=O)C4=CC=CC=C4

Origin of Product

United States

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